molecular formula C10H10N4 B3192065 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 607368-91-2

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No. B3192065
CAS RN: 607368-91-2
M. Wt: 186.21 g/mol
InChI Key: VNNMWKWRDVJJII-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile, also known as EI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazopyridine compounds and has shown promising results in various fields of research.

Scientific Research Applications

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been studied extensively for its potential applications in scientific research. It has shown promising results in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been shown to modulate the activity of GABA-A receptors, which are important for the regulation of neuronal excitability. In cancer research, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In drug discovery, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is complex and involves multiple pathways and targets. It has been shown to interact with GABA-A receptors, which are important for the regulation of neuronal excitability. It also inhibits specific enzymes and signaling pathways involved in cancer cell growth and proliferation. The exact mechanism of action of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of GABA-A receptors, which can lead to changes in neuronal excitability and neurotransmitter release. It also inhibits specific enzymes and signaling pathways involved in cancer cell growth and proliferation. These effects have potential applications in the fields of neuroscience, cancer research, and drug discovery.

Advantages and Limitations for Lab Experiments

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations, which reduces the risk of toxicity and side effects. It also has good solubility in common solvents, which makes it easy to work with in the lab. However, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile also has some limitations. It is a relatively complex compound to synthesize, which can make it difficult and time-consuming to obtain in large quantities. It also has potential side effects that need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile. This could lead to the discovery of new compounds with improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile in more detail. This could lead to a better understanding of its effects and potential applications in various fields of research. Finally, further studies are needed to investigate the potential side effects of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile and to develop strategies for minimizing these effects in lab experiments.

properties

IUPAC Name

2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-14-9-4-6-12-7-8(9)13-10(14)3-5-11/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMWKWRDVJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676352
Record name (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

CAS RN

607368-91-2
Record name (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Step 2 (500 mg, 3.6 mmole) and ethyl cyanoacetate (620 mg, 5.5 mmol) were heated together at 190° C. for 20 minutes. After cooling to room temperature, the residue was purified by column chromatography eluting with 10% methanol in ethyl acetate to afford the title compound (250 mg, 37%); MS (ES+) m/e 187 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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Reactant of Route 6
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